![molecular formula C15H20BNO6 B13858457 [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate: is an organic compound that features a nitro group, a boronate ester, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate typically involves the reaction of a nitro-substituted phenylboronic acid with an appropriate acetate ester. One common method is the Miyaura borylation reaction, where a halogenated nitrobenzene derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The resulting boronic ester can then be esterified with acetic anhydride or acetyl chloride to form the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The boronate ester can be oxidized to form a phenol derivative.
Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or sodium perborate.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Amino derivative: Formed from the reduction of the nitro group.
Phenol derivative: Formed from the oxidation of the boronate ester.
Alcohol: Formed from the hydrolysis of the acetate ester.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry:
Materials Science: Employed in the fabrication of advanced materials, including polymers and nanomaterials.
Electronics: Used in the production of organic electronic devices due to its unique electronic properties.
作用机制
The mechanism by which [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the boronate ester can undergo transesterification and cross-coupling reactions. The acetate ester can be hydrolyzed to release the corresponding alcohol, which can further participate in various chemical transformations .
相似化合物的比较
Phenylboronic acid pinacol ester: Similar boronate ester functionality but lacks the nitro and acetate groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of a nitro group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of a phenyl ring.
Uniqueness: The presence of both a nitro group and an acetate ester in [2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate makes it unique compared to other boronate esters. This combination of functional groups allows for a diverse range of chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
属性
分子式 |
C15H20BNO6 |
|---|---|
分子量 |
321.14 g/mol |
IUPAC 名称 |
[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C15H20BNO6/c1-10(18)21-9-11-12(7-6-8-13(11)17(19)20)16-22-14(2,3)15(4,5)23-16/h6-8H,9H2,1-5H3 |
InChI 键 |
FQQNMBVNMWVMQV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
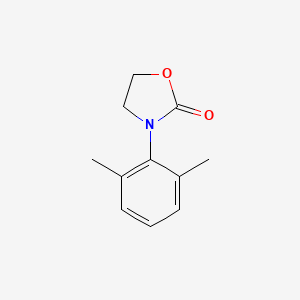
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
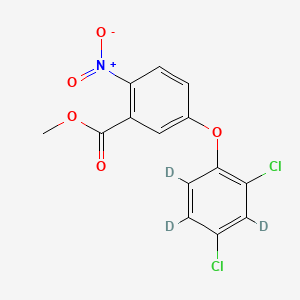
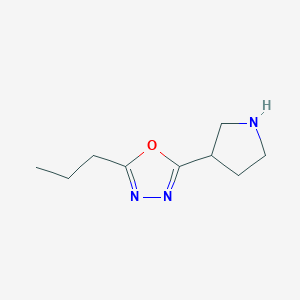
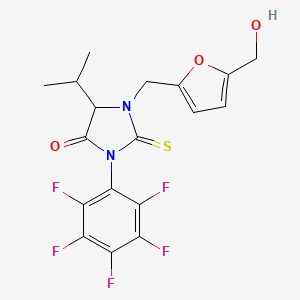
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
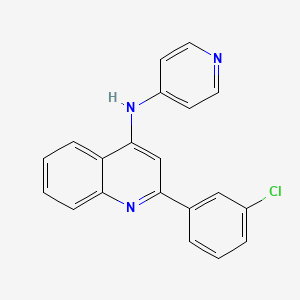
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
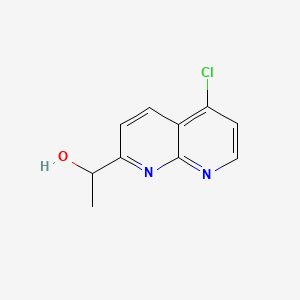
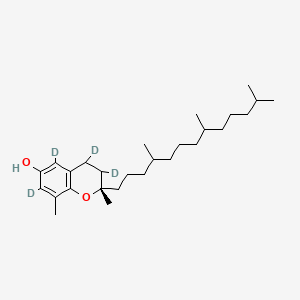
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
